molecular formula C7H7BrFNO B1378401 O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine CAS No. 1388036-56-3

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine

Cat. No.: B1378401
CAS No.: 1388036-56-3
M. Wt: 220.04 g/mol
InChI Key: GGVKWNHQHOZRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol.

Scientific Research Applications

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Biochemical Analysis

Biochemical Properties

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with specific protein domains. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The stability of the compound can affect its efficacy and potency over time, and its degradation products may have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s efficacy and potency, as well as its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can influence gene expression, while localization to the mitochondria can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with hydroxylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine
  • O-[(2-bromo-4-methylphenyl)methyl]hydroxylamine
  • O-[(2-bromo-4-fluorophenyl)ethyl]hydroxylamine

Uniqueness

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique combination of substituents can enhance its utility in various chemical and biological applications compared to similar compounds .

Properties

IUPAC Name

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVKWNHQHOZRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Reactant of Route 2
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Reactant of Route 3
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Reactant of Route 4
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Reactant of Route 5
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Reactant of Route 6
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.